Zanthoxylol

Descripción general

Descripción

Zanthoxylol is a naturally occurring compound found in various species of the genus Zanthoxylum, which belongs to the Rutaceae family. This genus is widely distributed in tropical and subtropical regions and is known for its medicinal and culinary uses. This compound is a bioactive compound that has garnered interest due to its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Zanthoxylol typically involves the extraction of the compound from the plant material of Zanthoxylum species. The extraction process often includes the use of solvents such as ethanol or methanol to isolate the bioactive components. The plant material is usually dried and ground before being subjected to solvent extraction. The extract is then concentrated and purified using techniques such as chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale extraction processes. The plant material is harvested and processed in bulk, and the extraction is carried out using industrial-grade solvents. The extract is then subjected to various purification steps, including filtration, distillation, and chromatography, to obtain a high-purity product.

Análisis De Reacciones Químicas

Types of Reactions: Zanthoxylol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to synthesize derivatives with improved properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions can be carried out using reagents such as halogens or alkylating agents to introduce new functional groups into the this compound molecule.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds. These products often exhibit enhanced bioactivity and are of interest for further pharmacological studies.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Zanthoxylol has demonstrated significant anti-inflammatory effects. Research indicates that polyphenolic compounds in Zanthoxylum species, including this compound, can reduce inflammation markers in various models. For instance, studies on Zanthoxylum bungeanum show that its extracts can inhibit pathways associated with neuroinflammation, suggesting potential therapeutic applications for conditions like arthritis and chronic inflammatory diseases .

Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens. It has been reported to be effective against bacteria and fungi, making it a candidate for developing natural antimicrobial agents. In particular, extracts from Zanthoxylum zanthoxyloides have been used traditionally to treat infections caused by bacteria and parasites .

Anticancer Effects

Several studies have highlighted the anticancer potential of this compound. Extracts from various Zanthoxylum species have shown cytotoxic effects against different cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3). For example, Zanthoxylum leprieuri has been noted for its antiproliferative activities against these cell lines .

Traditional Medicinal Uses

Zanthoxylum species have a long history of use in traditional medicine across various cultures. The following table summarizes some key traditional applications:

| Species | Traditional Uses | Regions |

|---|---|---|

| Zanthoxylum zanthoxyloides | Treats rheumatism, malaria, toothache | West Africa |

| Zanthoxylum bungeanum | Used as an aromatic tonic for fevers and digestive issues | East Asia |

| Zanthoxylum leprieuri | Management of fever and tumors | Central Africa |

| Zanthoxylum chalybeum | Cures rheumatism and pain through topical applications | Southern Africa |

Industrial Applications

Beyond medicinal uses, this compound has industrial applications:

- Cosmetics : Extracts are utilized for their antioxidant properties in skincare formulations.

- Food Industry : Used as a flavoring agent due to its unique taste profile.

- Construction : Certain species provide durable wood used in building materials .

Case Studies

Several case studies illustrate the applications of this compound:

-

Case Study 1: Anti-inflammatory Effects in Animal Models

A study investigated the effects of Zanthoxylum bungeanum extracts on inflammation in mice. Results indicated a significant reduction in inflammatory cytokines after treatment with the ethyl acetate fraction containing this compound . -

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that this compound-rich extracts from Zanthoxylum zanthoxyloides exhibited strong antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, supporting its traditional use in treating infections .

Mecanismo De Acción

The mechanism of action of Zanthoxylol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines and to activate antioxidant pathways, thereby reducing inflammation and oxidative stress. Additionally, this compound may interact with microbial cell membranes, leading to the disruption of microbial growth and survival.

Comparación Con Compuestos Similares

Zanthoxylol can be compared with other similar compounds found in the Zanthoxylum genus, such as sesamine, zanthoxylin, and zanthoxylumamide. These compounds share similar bioactive properties but differ in their chemical structures and specific biological activities.

Sesamine: Known for its anti-plasmodial and anti-inflammatory activities.

Zanthoxylin: Exhibits analgesic and anti-inflammatory effects.

Zanthoxylumamide: Possesses antimicrobial and anti-cancer properties.

This compound is unique due to its broad spectrum of biological activities and its potential for use in various therapeutic applications. Its versatility and effectiveness make it a valuable compound for further research and development.

Actividad Biológica

Zanthoxylol is a compound derived from the Zanthoxylum genus, which is known for its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its antiprotozoal, anticancer, and gastroprotective effects, supported by data tables and relevant case studies.

Overview of Zanthoxylum Species

The Zanthoxylum genus includes various species that have been traditionally used for medicinal purposes. These species are rich in bioactive compounds such as alkaloids, flavonoids, and terpenoids, which contribute to their pharmacological effects. Key species include:

- Zanthoxylum rhoifolium

- Zanthoxylum naranjillo

- Zanthoxylum minutiflorum

- Zanthoxylum zanthoxyloides

- Zanthoxylum chiloperone

Antiprotozoal Activity

Recent studies have highlighted the antiprotozoal activity of this compound against several protozoan diseases, including malaria, leishmaniasis, and Chagas disease. The efficacy of various Zanthoxylum species has been evaluated through in vitro and in vivo studies.

In Vitro Studies

In vitro tests have demonstrated significant activity against protozoan pathogens:

| Species | Pathogen | IC50 (µg/ml) | Selectivity |

|---|---|---|---|

| Z. rhoifolium | Plasmodium | <1 | >10 |

| Z. rhoifolium | Leishmania | <8 | >30 |

| Z. naranjillo | Trypanosoma cruzi | <2 | - |

| Z. zanthoxyloides | Trypanosoma brucei | <4 | - |

These results indicate that this compound has potent antiprotozoal activity, particularly through the alkaloid nitidine found in Z. rhoifolium .

In Vivo Studies

In vivo analyses further support the efficacy of these compounds:

- Treatment with Z. rhoifolium extracts resulted in a significant reduction in parasitemia levels in animal models.

- A study reported a chemosuppression rate of 90.75% at a dosage of 400 mg/kg for Z. rhoifolium, demonstrating its potential as a therapeutic agent against protozoan infections .

Anticancer Properties

The anticancer activity of this compound has also been extensively studied. Various extracts from the Zanthoxylum genus have shown cytotoxic effects against different cancer cell lines.

The proposed mechanisms include:

- Induction of apoptosis

- Cell cycle arrest

- Inhibition of angiogenesis

These mechanisms are facilitated by the action of alkaloids such as skimmianine and liriodenine, which exhibit significant cytotoxicity against cancer cells.

Anticancer Activity Data

| Extract | Cancer Model | IC50 (µg/ml) | Effects |

|---|---|---|---|

| Ethanol extract of Z. ailanthoides | Colo 205 | 31.25–500 | Induced apoptosis; cell cycle arrest at G2/M phase |

| Ethyl acetate extract of Z. acantum | Hep G2 | 10–100 | Suppressed cell viability; increased ROS levels |

These findings suggest that this compound could be developed as a natural anticancer agent .

Gastroprotective Effects

Apart from its antiprotozoal and anticancer properties, this compound exhibits gastroprotective effects. Research indicates that extracts from various Zanthoxylum species can protect against gastric ulcers and liver toxicity.

Case Study: Protective Effects Against Liver Damage

A study involving the aqueous extract of Z. armatum showed significant hepatoprotective effects in rats subjected to paracetamol-induced liver toxicity. The extract improved antioxidant status and reduced lipid peroxidation markers .

Propiedades

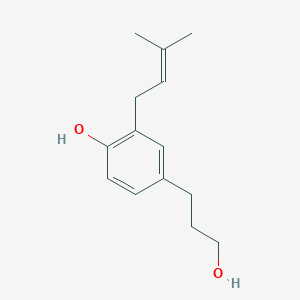

IUPAC Name |

4-(3-hydroxypropyl)-2-(3-methylbut-2-enyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-11(2)5-7-13-10-12(4-3-9-15)6-8-14(13)16/h5-6,8,10,15-16H,3-4,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGXJKHDIYTXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)CCCO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20159266 | |

| Record name | Zanthoxylol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13515-57-6 | |

| Record name | Zanthoxylol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zanthoxylol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.